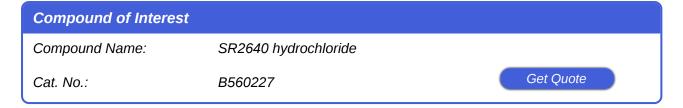


SR2640 Hydrochloride: A Technical Guide for Drug Development Professionals

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An in-depth examination of the chemical properties, mechanism of action, and experimental evaluation of the selective LTD4/LTE4 receptor antagonist, **SR2640 hydrochloride**.

This technical guide provides a comprehensive overview of **SR2640 hydrochloride**, a potent and selective competitive antagonist of the cysteinyl leukotriene D₄ (LTD₄) and E₄ (LTE₄) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and chemical characteristics of this compound.

Core Chemical Properties

SR2640 hydrochloride is a synthetic molecule belonging to the quinoline class of compounds. Its chemical and physical properties are summarized in the table below. While specific values for melting point and pKa are not readily available in the public domain, the provided data offers a solid foundation for its handling and application in a research setting.



Property	Value	Source
IUPAC Name	2-[[3-(2- quinolinylmethoxy)phenyl]amin o]benzoic acid hydrochloride	[1][2][3]
Synonyms	SR 2640 hydrochloride, SR 2640 HCl, SR-2640	[1]
CAS Number	146662-42-2	[2][4][5]
Molecular Formula	C23H19CIN2O3	[1][5]
Molecular Weight	406.87 g/mol	[1][2][4][6]
Purity	≥99% (HPLC)	[2][3][4]
Appearance	Solid powder	[1]
Solubility	Soluble to 50 mM in DMSO. Insoluble in water and ethanol.	[4][7]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped at ambient temperature.	[1][3]

Mechanism of Action: Antagonism of the CysLT₁ Receptor

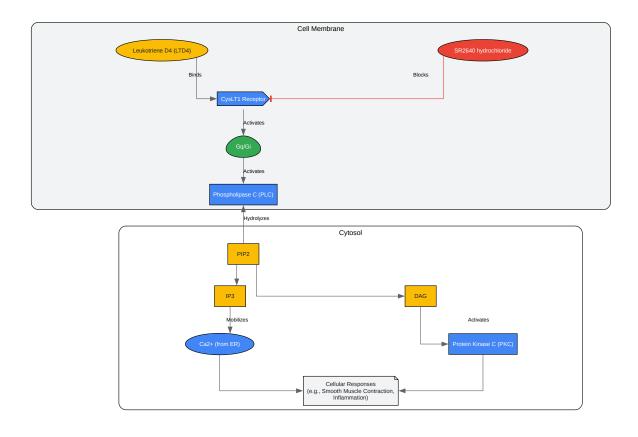
SR2640 hydrochloride exerts its pharmacological effects by acting as a selective and competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT₁R).[1][2][4] Cysteinyl leukotrienes (LTD₄ and LTE₄) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions.[8]

Upon binding to the CysLT₁ receptor, a G-protein coupled receptor (GPCR), LTD₄ and LTE₄ initiate a downstream signaling cascade. **SR2640 hydrochloride** competitively blocks this binding, thereby inhibiting the subsequent cellular responses.



Signaling Pathway Inhibition

The binding of LTD4 to the CysLT1 receptor primarily activates Gq and/or Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. **SR2640 hydrochloride**, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire signaling pathway.



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Caption: CysLT₁ Receptor Signaling Pathway and Inhibition by SR2640.

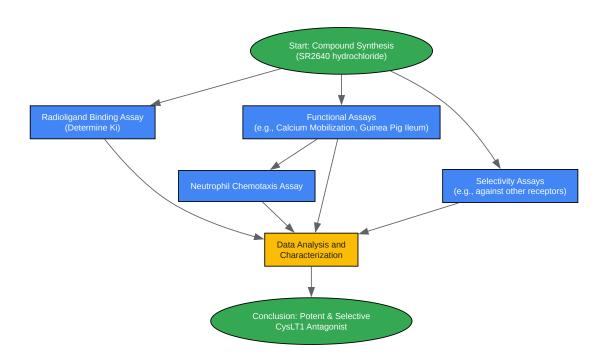
Experimental Protocols



The following sections outline detailed methodologies for key experiments to characterize the activity of **SR2640 hydrochloride**.

General Experimental Workflow

A typical workflow for evaluating a CysLT₁ receptor antagonist like **SR2640 hydrochloride** involves a series of in vitro and ex vivo assays to determine its binding affinity, functional antagonism, and selectivity.



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Caption: General workflow for the characterization of **SR2640 hydrochloride**.

Radioligand Binding Assay for CysLT₁ Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of **SR2640 hydrochloride** for the CysLT₁ receptor.

- 1. Materials:
- Membrane preparation from cells expressing the human CysLT₁ receptor.



- Radioligand: [3H]-LTD4.
- SR2640 hydrochloride.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
- Scintillation cocktail.
- Microplate scintillation counter.
- 2. Procedure:
- Prepare serial dilutions of SR2640 hydrochloride in binding buffer.
- In a 96-well plate, add the CysLT₁ receptor membrane preparation.
- Add the different concentrations of SR2640 hydrochloride or vehicle (for total binding) or a saturating concentration of a non-radiolabeled LTD₄ analog (for non-specific binding).
- Add a fixed concentration of [3H]-LTD4 to all wells.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail.
- Measure the radioactivity in each well using a microplate scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.



- Plot the percentage of specific binding against the logarithm of the SR2640 hydrochloride concentration.
- Determine the IC₅₀ value (the concentration of **SR2640 hydrochloride** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the ability of **SR2640 hydrochloride** to inhibit LTD₄-induced smooth muscle contraction.[1][2][4]

- 1. Materials:
- Guinea pig ileum tissue.
- Tyrode's solution (physiological salt solution).
- Leukotriene D4 (LTD4).
- SR2640 hydrochloride.
- Organ bath system with an isometric force transducer.
- Data acquisition system.
- 2. Procedure:
- Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
- Allow the tissue to equilibrate under a resting tension.
- Record a baseline contractile response.
- To determine the antagonistic effect, pre-incubate the tissue with various concentrations of SR2640 hydrochloride for a specific period.



- Construct a cumulative concentration-response curve for LTD₄ in the absence and presence of SR2640 hydrochloride.
- Record the contractile responses using the isometric force transducer.
- 3. Data Analysis:
- Measure the amplitude of the contractions in response to LTD₄.
- Plot the concentration-response curves for LTD₄ with and without SR2640 hydrochloride.
- Determine the EC₅₀ values (the concentration of LTD₄ that produces 50% of the maximal response).
- A rightward shift in the LTD₄ concentration-response curve in the presence of SR2640 hydrochloride indicates competitive antagonism.
- Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A pA₂ value of 8.7 has been reported for **SR2640 hydrochloride**.[1][4]

Neutrophil Chemotaxis Assay

This in vitro assay evaluates the effect of **SR2640 hydrochloride** on LTD₄-induced migration of neutrophils.[4]

- 1. Materials:
- · Isolated human neutrophils.
- Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
- Leukotriene D4 (LTD4) as the chemoattractant.
- SR2640 hydrochloride.
- Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
- Cell staining dye (e.g., Calcein-AM) or a method for cell quantification.



2. Procedure:

- Isolate neutrophils from fresh human blood.
- Pre-incubate the neutrophils with different concentrations of SR2640 hydrochloride or vehicle.
- Place LTD₄ in the lower chamber of the chemotaxis apparatus.
- Add the pre-incubated neutrophils to the upper chamber, separated by the microporous membrane.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration.
- After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by counting stained cells under a microscope or by using a fluorescence plate reader if a fluorescent dye was used.
- 3. Data Analysis:
- Compare the number of migrated cells in the presence of different concentrations of SR2640
 hydrochloride to the control (vehicle-treated cells).
- A reduction in the number of migrated cells indicates that SR2640 hydrochloride inhibits LTD₄-induced neutrophil chemotaxis.
- Calculate the IC50 value for the inhibition of chemotaxis.

Conclusion

SR2640 hydrochloride is a well-characterized, potent, and selective competitive antagonist of the CysLT₁ receptor. Its chemical properties make it a valuable tool for in vitro and ex vivo studies of leukotriene signaling. The provided experimental protocols offer a framework for researchers to further investigate its pharmacological profile and potential therapeutic applications in inflammatory and allergic diseases.



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